molecular formula C19H20N2O2 B7629043 oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone

oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone

Cat. No. B7629043
M. Wt: 308.4 g/mol
InChI Key: FIGRMCDPJXVNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone has several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress. This compound has also demonstrated antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone in lab experiments is its potential therapeutic applications. However, there are also some limitations to using this compound. For example, it may be difficult to obtain in large quantities, and its stability may be a concern.

Future Directions

There are several future directions for research on oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the exploration of this compound's potential in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects.
Conclusion
Oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone is a chemical compound that has shown potential therapeutic applications in scientific research. It can be synthesized using various methods and has been studied for its effects on cancer cells, neuroprotection, and antimicrobial activity. While there are some limitations to using this compound, there are also several future directions for research that could lead to the development of new treatments for various diseases.

Synthesis Methods

Oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone can be synthesized using a variety of methods. One such method involves the reaction of 2-(bromomethyl)oxolane with 3-phenylquinoxalin-2(1H)-one in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

Oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include cancer treatment, neuroprotection, and antimicrobial activity.

properties

IUPAC Name

oxolan-2-yl-(3-phenyl-3,4-dihydro-2H-quinoxalin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(18-11-6-12-23-18)21-13-16(14-7-2-1-3-8-14)20-15-9-4-5-10-17(15)21/h1-5,7-10,16,18,20H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRMCDPJXVNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.